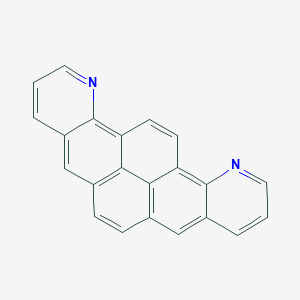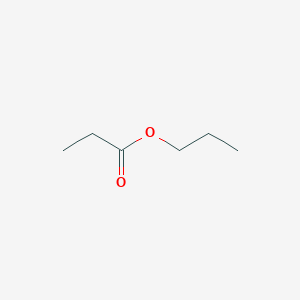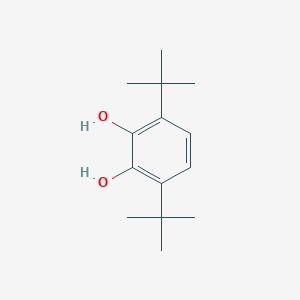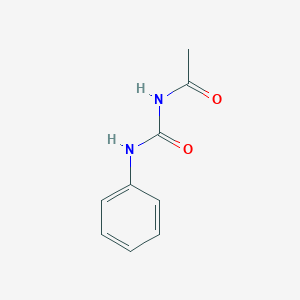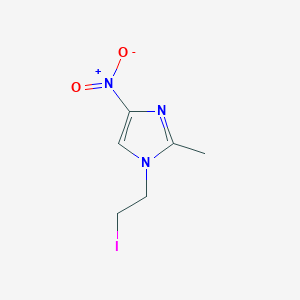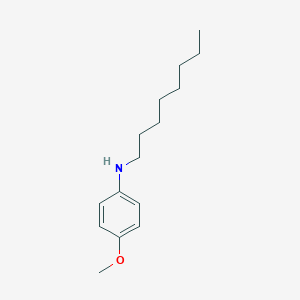
N-Octyl-p-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyl-p-anisidine, also known as N-OCTYL-4-METHOXYANILINE, is a chemical compound that belongs to the family of aniline derivatives. It is a yellowish-brown solid that is soluble in organic solvents. N-Octyl-p-anisidine has been found to have various applications in scientific research, including its use as a reagent for the detection of transition metal ions and as a precursor for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of N-Octyl-p-anisidine is not well understood. However, it is believed that the compound forms a complex with transition metal ions, which can then interact with biological molecules such as enzymes and proteins.
Effets Biochimiques Et Physiologiques
N-Octyl-p-anisidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Octyl-p-anisidine in lab experiments is its ability to selectively detect transition metal ions. This makes it a useful tool for studying the role of these metals in biological systems. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-Octyl-p-anisidine. One area of interest is the development of new synthetic methods to produce the compound more efficiently. Another area of research is the study of the compound's interactions with biological molecules, including enzymes and proteins. Additionally, the potential use of N-Octyl-p-anisidine as a therapeutic agent for the treatment of certain diseases is an area of ongoing research. Overall, N-Octyl-p-anisidine is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-Octyl-p-anisidine can be achieved through a multistep process starting from aniline and octanol. The first step involves the reaction of aniline with octanoyl chloride to form N-octanoylaniline. This intermediate is then reacted with sodium methoxide to produce N-Octyl-p-anisidine.
Applications De Recherche Scientifique
N-Octyl-p-anisidine has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the detection of transition metal ions such as copper, nickel, and cobalt. The compound forms a complex with these metals, which can be detected by spectroscopic methods.
Propriétés
Numéro CAS |
16663-87-9 |
|---|---|
Nom du produit |
N-Octyl-p-anisidine |
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
Clé InChI |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCNC1=CC=C(C=C1)OC |
Autres numéros CAS |
16663-87-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





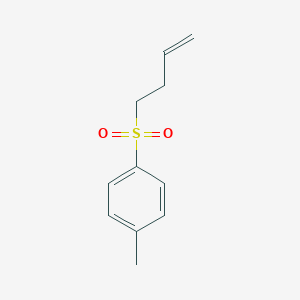
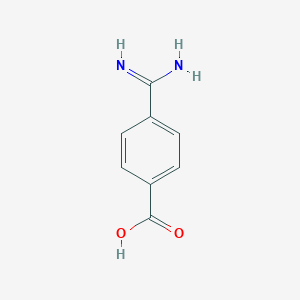
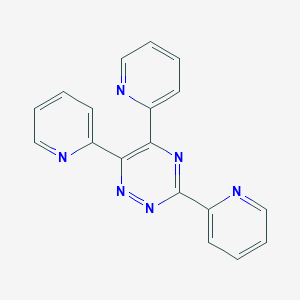
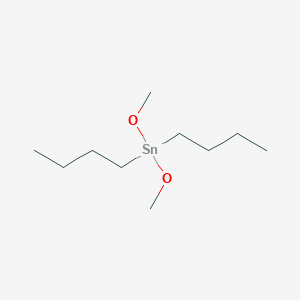
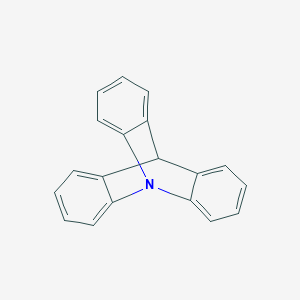
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
